![molecular formula C20H15N3OS B12894173 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone CAS No. 72431-56-2](/img/structure/B12894173.png)
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often involve the use of bases such as triethylamine or diisopropylethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiproliferative, antimicrobial, and anti-inflammatory activities.
Biology: It is used in research related to enzyme inhibition and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups
Propiedades
Número CAS |
72431-56-2 |
|---|---|
Fórmula molecular |
C20H15N3OS |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(5-amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C20H15N3OS/c1-12(24)18-16(21)15-17(13-8-4-2-5-9-13)22-19(23-20(15)25-18)14-10-6-3-7-11-14/h2-11H,21H2,1H3 |
Clave InChI |
MOINRGWEDHMFIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(N=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

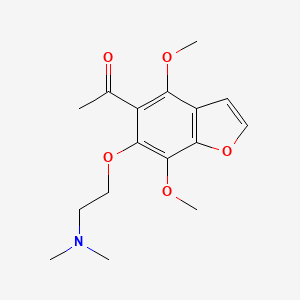
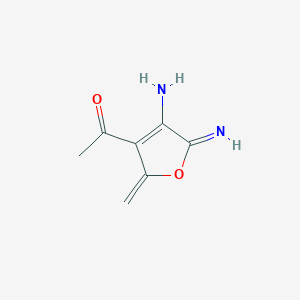

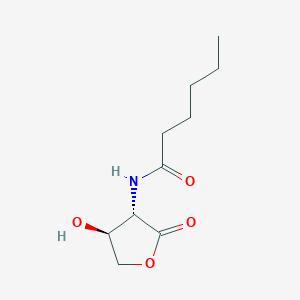
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)


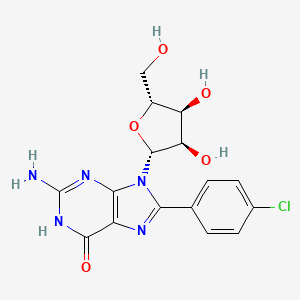
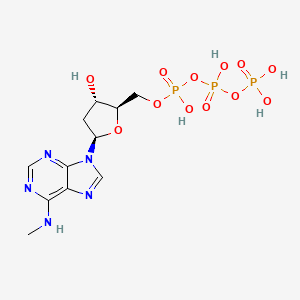

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
